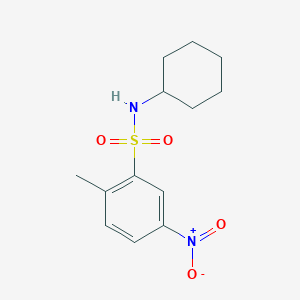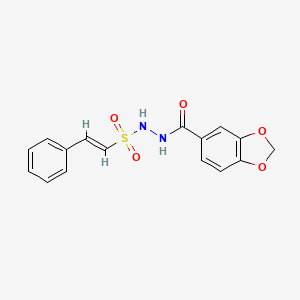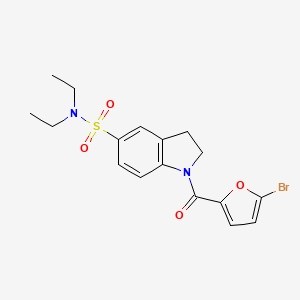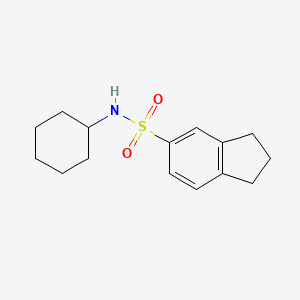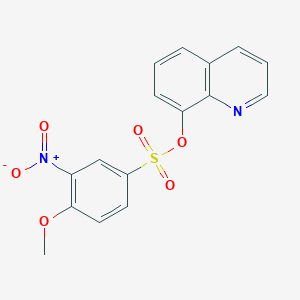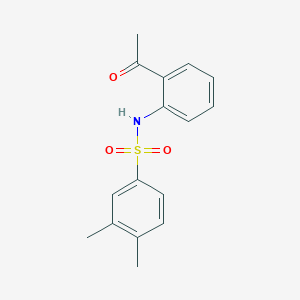![molecular formula C21H19N3O4 B7480116 [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)
[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
作用機序
The mechanism of action of [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate exhibits significant biochemical and physiological effects. In addition to its potent antitumor activity, it has been reported to possess anti-inflammatory and antioxidant properties. Furthermore, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer treatments.
実験室実験の利点と制限
One of the main advantages of [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate for lab experiments is its high yield and purity, making it suitable for large-scale production. Additionally, its potent antitumor and antibacterial activity make it a valuable tool for studying the mechanisms of cancer and bacterial cell growth and proliferation. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several potential future directions for the study of [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate. One area of interest is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of bacterial and fungal infections. Furthermore, the potential toxicity of this compound must be carefully studied to ensure its safety for use in humans.
合成法
The synthesis of [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate involves the reaction of 4-[(2-cyanoacetyl)amino]benzoic acid with 2-aminoacetophenone in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with sodium borohydride to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
科学的研究の応用
The potential applications of [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate in scientific research are vast. One of the most significant areas of interest is its potential as a drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to possess significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c22-12-11-19(25)23-17-9-7-16(8-10-17)21(27)28-14-20(26)24-13-3-5-15-4-1-2-6-18(15)24/h1-2,4,6-10H,3,5,11,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPCCINPMFTRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)C3=CC=C(C=C3)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)

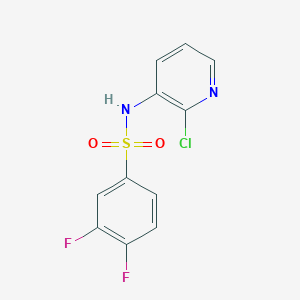
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)

